![molecular formula C17H25N5O2 B2793356 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-76-5](/img/structure/B2793356.png)

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

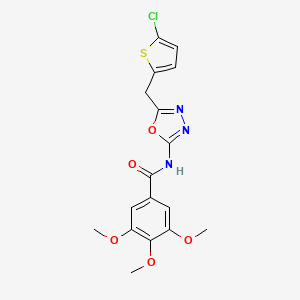

The compound “2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.Mecanismo De Acción

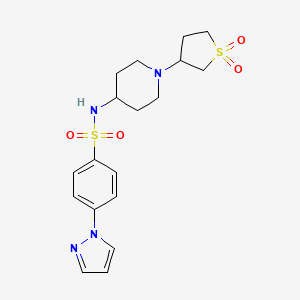

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione selectively blocks the activity of P2X receptors by binding to a specific site on the receptor. P2X receptors are ion channels that are activated by extracellular ATP. When ATP binds to the receptor, it opens the channel and allows ions, such as calcium and sodium, to flow into the cell. This compound blocks this process by binding to the receptor and preventing ATP from binding to the receptor.

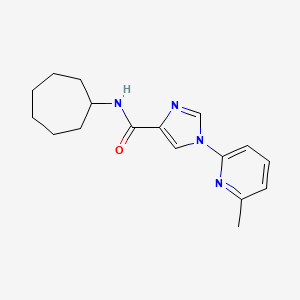

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. This compound has been shown to have neuroprotective effects in animal models of neurodegeneration. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione in lab experiments is its selectivity for P2X receptors. This allows researchers to study the specific role of P2X receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in some experiments, and may require the use of organic solvents.

Direcciones Futuras

There are several future directions for the use of 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione in scientific research. One area of interest is the role of P2X receptors in cancer immunotherapy. It has been shown that P2X receptors play a role in the immune response to cancer, and blocking these receptors may enhance the effectiveness of immunotherapy. Another area of interest is the role of P2X receptors in neurodegeneration. It has been shown that P2X receptors are involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders, and blocking these receptors may have therapeutic potential. Finally, the development of more potent and selective P2X receptor antagonists, such as this compound, may lead to new therapies for a variety of diseases.

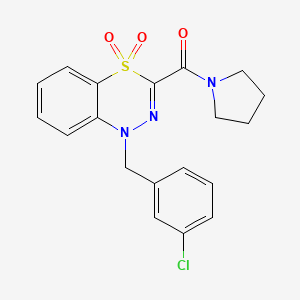

Métodos De Síntesis

The synthesis of 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves several steps, including the protection of the imidazole nitrogen, the alkylation of the imidazole ring, and the deprotection of the imidazole nitrogen. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis is typically around 30%.

Aplicaciones Científicas De Investigación

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is widely used in scientific research to study the role of P2X receptors in various physiological and pathological processes. It has been shown to be effective in blocking the activity of P2X receptors in vitro and in vivo. This compound has been used to study the role of P2X receptors in pain, inflammation, and neurodegeneration. It has also been used to study the role of P2X receptors in cancer and cardiovascular diseases.

Propiedades

IUPAC Name |

2-butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-7-8-9-20-15(23)13-14(19(6)17(20)24)18-16-21(10(2)3)11(4)12(5)22(13)16/h10H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHCNTZTYOIRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)

![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)

![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)

![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)